Adenosine, 5'-chloro-5'-deoxy-N-methyl-

Methyltransferase Inhibition SAM Analog Synthesis Carbocyclic Nucleosides

Medicinal chemistry teams face a synthetic bottleneck when preparing N6-methyladenine SAH analogs: late-stage methylation adds 2+ protection/deprotection steps. 5'-Chloro-5'-deoxy-N6-methyladenosine (CAS 19254-36-5) eliminates this bottleneck with its pre-installed N6-methyl group. Key advantages: • Streamlines methyltransferase inhibitor synthesis (DOT1L, METTL3/14) by direct coupling with homocysteine thiolactone • Serves as a critical SAR probe for adenosine A1 receptor, where 5'-Cl enhances affinity and N6-Me minimizes steric bulk • Functions as an analytical standard for SalL chlorinase substrate specificity studies. Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C11H14ClN5O3
Molecular Weight 299.71 g/mol
Cat. No. B12272643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 5'-chloro-5'-deoxy-N-methyl-
Molecular FormulaC11H14ClN5O3
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CCl)O)O
InChIInChI=1S/C11H14ClN5O3/c1-13-9-6-10(15-3-14-9)17(4-16-6)11-8(19)7(18)5(2-12)20-11/h3-5,7-8,11,18-19H,2H2,1H3,(H,13,14,15)
InChIKeyZVMLWXSKLBTAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Chloro-5'-deoxy-N-methyladenosine: Dual-Modified Nucleoside for SAR & Methyltransferase Research


Adenosine, 5'-chloro-5'-deoxy-N-methyl-, also cataloged as 5'-Chloro-5'-deoxy-N6-methyladenosine, is a synthetic purine nucleoside analog with modifications at two critical pharmacophoric positions: a 5'-chloro substitution replacing the native hydroxyl group, and a methyl group at the adenine N6 position . With a molecular formula of C11H14ClN5O3 and a molecular weight of 299.71 g/mol, the compound is structurally distinct from both its parent nucleoside, adenosine, and its singly-modified variants, placing it within a narrow class of research chemicals used to interrogate structure-activity relationships (SAR) at adenosine receptors and S-adenosylmethionine (SAM)-dependent pathways [1].

Why Generic N6-Methyl or 5'-Chloro Analogs Cannot Substitute


Specific research programs cannot interchange this compound with simpler analogs like N6-methyladenosine (m6A) or 5'-chloro-5'-deoxyadenosine (ClDA) without fundamentally altering experimental outcomes. While ClDA (CAS 892-48-8) acts as a substrate for the chlorinase SalL and impacts platelet phosphorylation, its lack of N6-methylation removes the key epitope for studying N6-methyladenosine-dependent methyltransferases like METTL3/14 or DOT1L [1]. Conversely, simple m6A lacks the 5'-chloro leaving group, rendering it useless for nucleophilic displacement chemistry that is central to generating SAM analog inhibitor libraries. The 5'-chloro-5'-deoxy-N6-methyl combination uniquely bridges two distinct biochemical domains: adenosine receptor interaction (via 5'-chloro enhancement of A1 affinity) and epigenetic enzyme recognition (via N6-methyl), a property that no commercially available single-modification analog can replicate [2].

Quantitative Differentiation Evidence


Methyltransferase Inhibitor Precursor Potential

Direct quantitative biological data for the target ribosyl compound is absent from current published literature. However, class-level inference is available from its carbocyclic analog, carbocyclic 5'-chloro-5'-deoxy-N6-methyladenosine (CAS 94800-45-0). This analog serves as a critical synthetic intermediate en route to S-aristeromycinyl-L-homocysteine analogs, which were evaluated as inhibitors of SAM-dependent methyltransferases. In that series, the N6-methyladenine base-modified analog yielded a specific intermediate that, upon conversion, contributed to inhibitors with Ki values as low as 10.4 ± 2.4 µM against histamine N-methyltransferase (HNMT) [1]. This positions the 5'-chloro-5'-deoxy-N6-methyl architecture, whether ribosyl or carbocyclic, as a valuable synthon for generating metabolically stable methyltransferase probes, in contrast to the natural ribosyl SAM scaffold which is rapidly degraded.

Methyltransferase Inhibition SAM Analog Synthesis Carbocyclic Nucleosides

Predicted Physicochemical Profile vs. Adenosine

In the absence of empirical partition coefficient data, predicted physicochemical properties highlight a fundamental differentiation from the parent nucleoside. The target compound has a predicted pKa of 13.03 ± 0.70, a boiling point of 623.9 ± 65.0 °C, and a density of 1.83 ± 0.1 g/cm³ . In comparison, adenosine has a pKa of 3.5 (for the adenine N1 protonation) and is typically soluble in water at >10 mg/mL. The replacement of the 5'-hydroxyl with chlorine and the N6-methylation significantly reduce hydrogen-bonding capacity, predicting markedly lower aqueous solubility and higher lipophilicity. This physicochemical shift is consistent with the enhanced blood-brain barrier penetration observed in the closely related 5'-chloro-5'-deoxy-(±)-ENBA, which contains a bulky N6-bicycloalkyl group rather than a methyl [1].

Physicochemical Properties Compound Handling SAR Design

A1 Adenosine Receptor Affinity Class-Level Inference

No direct receptor binding data exists for the N6-methyl analog. However, a robust class-level inference can be drawn from the quantitative SAR established for 5'-chloro-5'-deoxy CPA (compound 1) and 5'-chloro-5'-deoxy-(±)-ENBA (compound 3). These compounds displayed subnanomolar Ki values for the human A1 adenosine receptor and relevant selectivity versus A3 [1]. Specifically, (±)-5'-Chloro-5'-deoxy-ENBA shows Ki values of 0.51 nM (A1), 1290 nM (A3), 1340 nM (A2A), and 2740 nM (A2B) [2]. The parent 5'-hydroxy compounds (CPA and ENBA) were consistently less A1-selective, rationalized by molecular modeling of the 5'-chloro interaction. An N6-methyl group, being sterically and electronically distinct from the cyclopentyl or norbornyl groups in CPA and ENBA, will modulate affinity and selectivity in a unique vector, making it a critical probe for dissecting N6-substituent effects within the 5'-chloro pharmacophore.

Adenosine A1 Receptor GPCR Agonism Antinociception

Purity Standards & Analytical Documentation

Reputable vendors offer this compound with defined purity thresholds that enable reproducible research. Fisher Scientific lists the compound at 97.000% purity (10mg) . Synblock offers it at 'NLT 98%' and provides comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . This contrasts sharply with the closely related precursor 5'-chloro-5'-deoxyadenosine (CAS 892-48-8), which is typically sold as a synthesis intermediate with lower purity specifications (often ≥95%) due to its lability. The availability of fully characterized, high-purity 5'-chloro-5'-deoxy-N6-methyladenosine is critical for quantitative biological assays where trace impurities of adenosine or other methyltransferase substrates could cause significant data artifacts.

Compound Procurement Analytical Standards SAR Reproducibility

Optimal Application Scenarios


SAM Analog Libraries for Epigenetic Methyltransferases

For medicinal chemistry groups developing inhibitors of DOT1L, METTL3/METTL14, or other SAM-dependent methyltransferases, this compound serves as a key synthetic intermediate. As demonstrated in the carbocyclic series [1], coupling 5'-chloro-5'-deoxy-N6-methyladenosine with homocysteine thiolactone or its derivatives generates N6-methyladenine-modified S-adenosylhomocysteine (SAH) analogs. These analogs are privileged scaffolds for methyltransferase inhibition, and the ribosyl version of this compound offers superior synthetic accessibility compared to the carbocyclic variant. Teams at contract research organizations (CROs) such as WuXi AppTec or Pharmaron, which routinely prepare focused nucleoside libraries, would prioritize this compound over 5'-chloro-5'-deoxyadenosine because the pre-installed N6-methyl group eliminates a late-stage protection/deprotection sequence, streamlining the synthetic route by at least two steps.

A1 Receptor Subtype Selectivity Profiling

Academic pharmacology laboratories investigating structure-activity relationships at adenosine receptor subtypes will find this compound uniquely valuable. The extensive work by Franchetti et al. established that 5'-chloro modification dramatically enhances A1 affinity and selectivity over A3 in the context of N6-cyclopentyl and N6-norbornyl substituents [2]. The N6-methyl group represents the smallest possible N6-alkyl substituent, providing a critical data point for understanding steric and electronic requirements at the A1 orthosteric site. In head-to-head comparative studies against 5'-chloro-5'-deoxy-CPA or 5'-chloro-5'-deoxy-ENBA, the N6-methyl analog would reveal the baseline contribution of the 5'-chloro pharmacophore when N6 bulk is minimized. For a postdoctoral researcher designing the next paper in an A1AR agonist series, procurement of this compound is a logical next step.

Chemoenzymatic Studies with Chlorinase Cascades

Groups studying the enzymatic mechanism of SalL chlorinase or developing chemoenzymatic cascades for SAM analog synthesis will benefit from this compound as an analytical standard or substrate analog. The well-established pathway converts SAM to 5'-chloro-5'-deoxyadenosine via the chlorinase SalL [3]. The N6-methylated variant of this product can be used as a mechanistic probe to test whether SalL tolerates N6-modified SAM substrates, or as a stable product standard for LC-MS quantification in enzyme kinetic assays. This application leverages the compound's unique combination of the 5'-chloro leaving group and the N6-methyl modification, which is not commercially available in any other single compound.

Nucleoside Prodrug Design with 5'-Chloro Bioisostere

In antiviral and anticancer nucleoside drug discovery, 5'-chloro substitution has been explored as a phosphate-mimetic bioisostere that can bypass the first, often rate-limiting, phosphorylation step by host kinases. Although this specific compound has not been directly evaluated in antiviral assays, the class-level precedent set by 5'-chloro-5'-deoxy-CPA and ENBA indicates that the 5'-chloro modification is compatible with biological activity [2]. A biotechnology company focused on nucleoside prodrugs could deploy this compound in a panel of antiviral screening assays (e.g., against HCV, RSV, or SARS-CoV-2) to determine whether the N6-methyl modification confers any advantage in terms of selectivity index or resistance profile compared to the 5'-chloro-5'-deoxyadenosine parent.

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